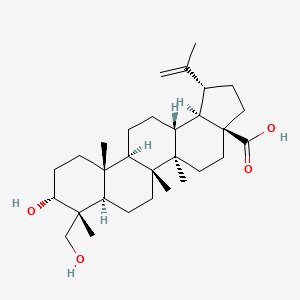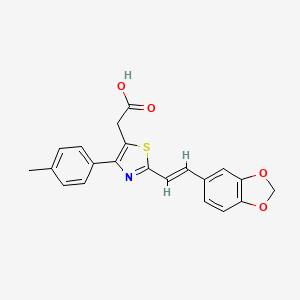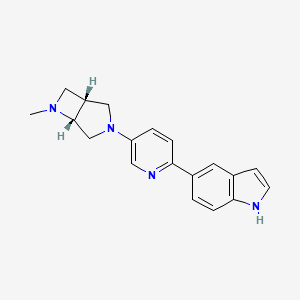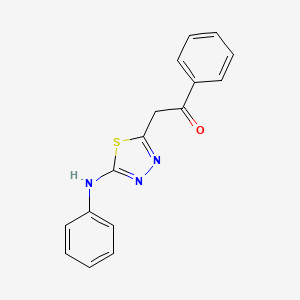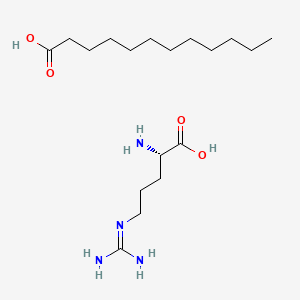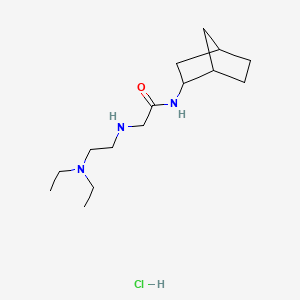
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a norbornane ring and a diethylaminoethyl group. This compound is of interest due to its potential biological activities and its use in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-norbornanone with diethylamine to form an intermediate, which is then reacted with chloroacetyl chloride to produce the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Quality control measures are essential to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-norbornanyl acetate: Shares the norbornane ring structure but differs in functional groups.
Fenchyl acetate: Another compound with a norbornane ring, used primarily as a flavoring agent.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-N-(2-norbornanyl)acetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a norbornane ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
97702-90-4 |
|---|---|
分子式 |
C15H30ClN3O |
分子量 |
303.87 g/mol |
IUPAC 名称 |
N-(2-bicyclo[2.2.1]heptanyl)-2-[2-(diethylamino)ethylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C15H29N3O.ClH/c1-3-18(4-2)8-7-16-11-15(19)17-14-10-12-5-6-13(14)9-12;/h12-14,16H,3-11H2,1-2H3,(H,17,19);1H |
InChI 键 |
WTDJCMNKOCCWLK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNCC(=O)NC1CC2CCC1C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


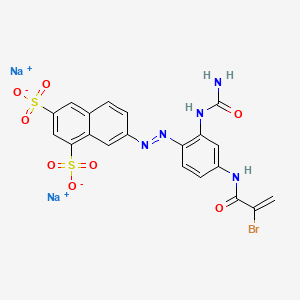
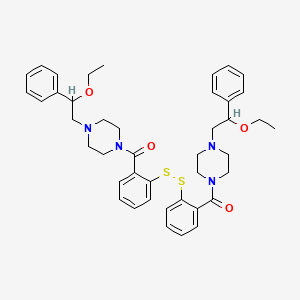
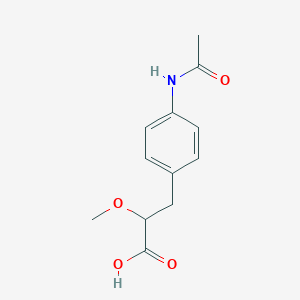
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)


